molecular formula C4H5F3O3S B6195248 methyl 2-trifluoromethanesulfinylacetate CAS No. 2087944-06-5

methyl 2-trifluoromethanesulfinylacetate

Cat. No.: B6195248
CAS No.: 2087944-06-5
M. Wt: 190.1
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Description

Significance of Organofluorine Chemistry in Advanced Synthetic Research

Organofluorine chemistry, the study of compounds containing carbon-fluorine bonds, has become a cornerstone of modern chemical research, with profound implications for pharmaceuticals, agrochemicals, and materials science. nih.govmdpi.comgoogle.com The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl (CF3) group, into organic molecules can dramatically alter their physical, chemical, and biological properties. wechemglobal.com It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. mdpi.comgoogle.com

The unique characteristics of the fluorine atom—its high electronegativity, small size, and the strength of the C-F bond—are responsible for these transformative effects. mdpi.com The trifluoromethyl group, in particular, is known to significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. wikipedia.orgnih.gov Its strong electron-withdrawing nature can modify the reactivity of adjacent functional groups. mdpi.comwikipedia.org Consequently, the development of novel and efficient methods for introducing trifluoromethyl groups into diverse molecular architectures remains a highly active area of synthetic research. nih.govmdpi.com These methods range from nucleophilic, electrophilic, and radical trifluoromethylation strategies, utilizing an expanding toolkit of reagents. mdpi.com

Table 1: Key Physicochemical Effects of the Trifluoromethyl Group

PropertyImpact of Trifluoromethyl (-CF3) Group
Metabolic Stability Increased resistance to enzymatic degradation due to the strength of C-F bonds. nih.gov
Lipophilicity Significantly increases, which can improve membrane permeability. wikipedia.org
Binding Affinity Can enhance interactions with biological targets through favorable electrostatic and hydrophobic interactions. wikipedia.org
Acidity Increases the acidity of nearby protons.
Electronegativity Acts as a strong electron-withdrawing group. mdpi.com

Overview of Sulfinyl Chemistry and its Role in Organic Synthesis

Sulfinyl compounds, which are characterized by a sulfoxide (B87167) functional group (R-S(=O)-R'), are of significant importance in organic synthesis. acs.org The sulfur atom in a sulfoxide is chiral, making chiral sulfinyl compounds valuable as chiral auxiliaries, ligands, and catalysts in asymmetric synthesis, enabling the selective production of a single enantiomer of a target molecule. beilstein-journals.org

The utility of sulfinyl chemistry extends to various classes of compounds, each with specific applications. Esters of sulfinic acid, known as sulfinates, are stable and valuable intermediates for producing other chiral sulfinyl derivatives. beilstein-journals.orgntu.edu.sg Sulfinamides, another class of sulfinyl compounds, are crucial in the synthesis of nitrogen-containing heterocycles and are found in commercial drugs. acs.orgbeilstein-journals.org The synthesis of these compounds can be achieved through several methods, including the stereoselective oxidation of precursor sulfides or the reaction of sulfenate anions with electrophiles. acs.orgbeilstein-journals.org Notably, β-sulfinyl esters are recognized as effective precursors for generating sulfenate anions, which can then be used to synthesize a variety of sulfoxides and sulfinamides. mdpi.com

Table 2: Prominent Classes of Sulfinyl Compounds in Organic Synthesis

Compound ClassGeneral StructureRole in Organic Synthesis
Sulfoxides R-S(=O)-R'Chiral auxiliaries, catalysts, ligands; found in pharmaceuticals like esomeprazole. beilstein-journals.org
Sulfinates R-S(=O)-OR'Stable intermediates for the synthesis of other chiral sulfinyl compounds. beilstein-journals.org
Sulfinamides R-S(=O)-NR'R''Chiral auxiliaries for the asymmetric synthesis of amines and heterocycles. acs.orgresearchgate.net
β-Sulfinyl Esters R-S(=O)-CH₂CH₂-COOR'Precursors for generating sulfenate anions to produce sulfoxides and sulfinamides. mdpi.com

Contextualizing Methyl 2-trifluoromethanesulfinylacetate within Trifluoromethylated and α-Sulfinyl Ester Architectures

This compound is a molecule that incorporates the key features of both organofluorine and sulfinyl chemistry into a single, compact structure. Its chemical framework consists of a methyl ester with two distinct, powerfully electron-withdrawing groups attached to the α-carbon: a trifluoromethyl group (-CF₃) and a trifluoromethanesulfinyl group (-S(O)CF₃). While specific research on this exact molecule is not widely documented in publicly available literature, its chemical significance can be inferred from the well-established chemistries of its constituent parts.

The presence of the α-trifluoromethyl group is expected to significantly increase the acidity of the α-proton, potentially facilitating enolate formation. The synthesis of α-trifluoromethyl esters is an area of active research, often involving the challenge of installing the CF₃ group adjacent to a carbonyl. chemistryviews.org

Simultaneously, the α-sulfinyl group positions this compound as a potentially valuable synthetic intermediate. The chemistry of β-sulfinyl esters is known to involve the generation of sulfenate anions for further reactions. mdpi.com By analogy, this compound could serve as a precursor for introducing the trifluoromethylsulfinyl moiety [-S(O)CF₃] into other molecules. Reagents such as sodium trifluoromethanesulfinate (CF₃SO₂Na) are employed for direct trifluoromethylsulfinylation, hinting at the reactivity of this functional group. nih.gov A potential synthetic route to this class of compounds could involve the controlled oxidation of a corresponding α-trifluoromethylthioether, a strategy analogous to the synthesis of other aryl sulfoxides. rsc.org

The combination of these functional groups in one molecule suggests a unique chemical reactivity profile, making this compound and related α-trifluoromethyl-α-sulfinyl esters intriguing targets for future synthetic exploration. Their potential as building blocks for creating more complex, highly functionalized organofluorine and organosulfur compounds is considerable.

Table 3: Structural Comparison of this compound and Related Compounds

Compound Nameα-Substituent 1α-Substituent 2Ester GroupKey Structural Feature
This compound -S(O)CF₃-CF₃Methylα-Trifluoromethyl-α-sulfinyl ester
Methyl 2-fluoroacrylate -F=CH₂ (part of backbone)Methylα-Fluoro acrylate (B77674) ester wikipedia.org
Methyl 2-diphenylmethylsulfinylacetate -S(O)CH(Ph)₂-HMethylα-Sulfinyl ester google.com
Generic α-Trifluoromethyl Ester -CF₃-H / -RGenericα-Trifluoromethyl ester chemistryviews.org

Properties

CAS No.

2087944-06-5

Molecular Formula

C4H5F3O3S

Molecular Weight

190.1

Purity

95

Origin of Product

United States

Reaction Chemistry and Mechanistic Investigations of Methyl 2 Trifluoromethanesulfinylacetate

Reactivity Profile of the Sulfinyl Group in Methyl 2-Trifluoromethanesulfinylacetate

The sulfinyl group, with its sulfur atom in an intermediate oxidation state and bearing a highly electronegative trifluoromethyl substituent, is a key driver of the reactivity of this compound.

Nucleophilic Reactions at the Carbonyl Center

The ester carbonyl group in this compound is susceptible to attack by various nucleophiles, a characteristic reaction of esters. However, the presence of the adjacent electron-withdrawing trifluoromethylsulfinyl group is expected to enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to simple alkyl acetates.

Common nucleophilic acyl substitution reactions applicable to esters include hydrolysis, transesterification, and reaction with organometallic reagents.

Hydrolysis: In the presence of acid or base, this compound can be hydrolyzed to 2-trifluoromethanesulfinylacetic acid and methanol. The rate of this reaction is influenced by the electronic nature of the α-substituent. Computational studies on the neutral hydrolysis of methyl acetate (B1210297) suggest a cooperative one-step process, and the presence of an electron-withdrawing group like the trifluoromethylsulfinyl moiety would likely facilitate this process. researchgate.net

Transesterification: This process involves the conversion of the methyl ester to another ester by reaction with an alcohol, typically in the presence of an acid or base catalyst. The equilibrium of this reaction can be shifted by using an excess of the reactant alcohol. mdpi.com The enhanced electrophilicity of the carbonyl in this compound would be advantageous in this reaction.

Reaction with Grignard Reagents: Grignard reagents (RMgX) are potent nucleophiles that readily add to esters. masterorganicchemistry.commasterorganicchemistry.comyoutube.comyoutube.com Typically, the reaction proceeds with the addition of two equivalents of the Grignard reagent to form a tertiary alcohol after an acidic workup. The initial addition product, a ketone, is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent. masterorganicchemistry.commasterorganicchemistry.comyoutube.com

Nucleophilic ReactionReagentsExpected Product
HydrolysisH₂O, H⁺ or OH⁻2-Trifluoromethanesulfinylacetic acid + Methanol
TransesterificationR'OH, H⁺ or OR'⁻Ethyl 2-trifluoromethanesulfinylacetate (with EtOH)
Grignard Reaction2 eq. R'MgX, then H₃O⁺1,1-Disubstituted-2-trifluoromethanesulfinylethanol

Table 1: Predicted Nucleophilic Reactions at the Carbonyl Center

Reactions Involving the α-Hydrogen

The hydrogen atom on the carbon α to both the carbonyl and sulfinyl groups exhibits enhanced acidity due to the electron-withdrawing nature of these two functionalities. This acidity allows for the formation of a stabilized enolate anion upon treatment with a suitable base.

The formation of an enolate opens up a range of synthetic possibilities, including alkylation and aldol-type reactions. wikipedia.orgmasterorganicchemistry.comyoutube.com

Enolate Formation: The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically required for the complete and irreversible formation of ester enolates. libretexts.org The resulting enolate of this compound would be a soft nucleophile, with the negative charge delocalized between the α-carbon and the carbonyl oxygen.

Alkylation: The enolate can react with alkyl halides in an SN2 fashion to introduce an alkyl group at the α-position. libretexts.orglibretexts.orgyoutube.comnih.govyoutube.com The success of this reaction is generally limited to primary and some secondary alkyl halides, as tertiary halides tend to undergo elimination. libretexts.orglibretexts.org

Aldol (B89426) Reaction: The enolate can also act as a nucleophile in aldol-type reactions, attacking the carbonyl group of an aldehyde or ketone to form a β-hydroxy ester derivative.

ReactionReagentsExpected Product
Enolate FormationLDA, THF, -78 °CLithium enolate of this compound
α-Alkylation1. LDA, THF, -78 °C2. R-XMethyl 2-alkyl-2-trifluoromethanesulfinylacetate
Aldol Addition1. LDA, THF, -78 °C2. R'CHOMethyl 3-hydroxy-2-trifluoromethanesulfinyl-3-alkylacetate

Table 2: Predicted Reactions Involving the α-Hydrogen

Electrophilic and Nucleophilic Character of the Trifluoromethylsulfinyl Moiety

The trifluoromethylsulfinyl group can exhibit both electrophilic and nucleophilic properties, depending on the reaction conditions and the nature of the reacting species.

Behavior as an Electrophilic Reagent or Intermediate

The sulfur atom in the trifluoromethylsulfinyl group is electron-deficient due to the strong electron-withdrawing effect of the trifluoromethyl group and the oxygen atom. This electrophilicity can be further enhanced by activation with an electrophile, leading to the formation of highly reactive intermediates.

A key reaction that highlights the electrophilic character of the sulfinyl group is the Pummerer rearrangement . wikipedia.orgyoutube.com This reaction typically involves the treatment of a sulfoxide (B87167) bearing an α-hydrogen with an activating agent, such as acetic anhydride (B1165640). The reaction proceeds through a thionium (B1214772) ion intermediate, which is then trapped by a nucleophile. wikipedia.org In the case of this compound, the α-hydrogen is present, making it a potential substrate for the Pummerer reaction. Activation with reagents like trifluoroacetic anhydride or trimethylsilyl (B98337) chloride could generate a highly electrophilic intermediate susceptible to nucleophilic attack. nih.govmanchester.ac.uk

Behavior as a Nucleophilic Species

While the sulfur atom is generally considered electrophilic, under certain conditions, the lone pair of electrons on the sulfur atom can participate in nucleophilic reactions. However, the strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the nucleophilicity of the sulfur atom in this compound compared to alkyl sulfoxides. Nucleophilic substitution reactions where the sulfur atom acts as the nucleophile are therefore less common but could potentially occur with very strong electrophiles.

Mechanistic Pathways of Key Transformations

The reactions of this compound are governed by well-established mechanistic principles of organic chemistry.

The Pummerer rearrangement of this compound, upon activation with an agent like acetic anhydride (Ac₂O), would likely proceed through the following steps:

Acylation of the sulfoxide oxygen: The sulfoxide oxygen attacks the acetyl carbonyl, forming an acyloxysulfonium ion.

Deprotonation: A base (e.g., acetate) removes the acidic α-hydrogen, leading to the formation of a sulfur ylide.

Formation of a thionium ion: The ylide undergoes elimination of the acetate group to form a highly electrophilic thionium ion.

Nucleophilic attack: The acetate nucleophile attacks the thionium ion at the carbon, yielding the α-acetoxy sulfide (B99878) product. wikipedia.org

Enolate-mediated reactions follow a distinct pathway:

Deprotonation: A strong base removes the α-proton to form a resonance-stabilized enolate.

Nucleophilic attack: The enolate, acting as a carbon-centered nucleophile, attacks an electrophile (e.g., an alkyl halide in an SN2 reaction or a carbonyl compound in an aldol addition). libretexts.orglibretexts.orgyoutube.com

The understanding of these mechanistic pathways is crucial for predicting the outcome of reactions and for designing new synthetic applications for this compound and related compounds.

Concerted vs. Stepwise Reaction Mechanisms

The reaction mechanisms available to this compound are diverse, with the pathway often depending on the nature of the attacking reagent and the reaction conditions. Key reactions for α-sulfinyl esters include nucleophilic attack at the sulfur center, enolate formation at the α-carbon, and rearrangements like the Pummerer reaction. The distinction between a concerted mechanism (a single transition state with simultaneous bond-forming and bond-breaking) and a stepwise mechanism (involving one or more intermediates) is fundamental to understanding reactivity. wikipedia.org

For this compound, many of its potential reactions are expected to proceed through stepwise mechanisms. For instance, in a base-catalyzed reaction, the strong electron-withdrawing nature of both the sulfinyl group and the adjacent trifluoromethyl group would significantly acidify the α-proton. Deprotonation would occur in a distinct step to form a stabilized carbanion intermediate. Subsequent reaction of this carbanion with an electrophile would constitute a second step.

Similarly, a classic reaction of sulfoxides, the Pummerer rearrangement, is a well-defined stepwise process. wikipedia.orgorganicreactions.orgtcichemicals.com This reaction typically involves the acylation of the sulfoxide oxygen by an anhydride (like acetic or trifluoroacetic anhydride), followed by an elimination step to generate a key intermediate known as a thial or sulfenium cation. wikipedia.org This electrophilic intermediate is then trapped by a nucleophile. Given the structure of this compound, it possesses the necessary α-hydrogen for this pathway to be plausible under the right activating conditions.

However, the possibility of concerted pathways should not be entirely dismissed, particularly in pericyclic reactions or certain substitution reactions where the leaving group ability and nucleophile strength are finely tuned. Distinguishing between these pathways often requires detailed kinetic studies, including the analysis of isotope effects, to probe whether multiple bond-changing events occur within the same rate-determining transition state. dtic.mil

Role of Transition States and Intermediates

The reactivity of this compound is governed by the stability of the transition states and intermediates it can form. Computational studies on related organosulfur and organofluorine compounds provide valuable insights into these transient species.

Intermediates:

α-Sulfinyl Carbanion: As mentioned, the most readily accessible intermediate is likely the α-carbanion formed upon deprotonation. The stability of this carbanion is significantly enhanced by the inductive electron withdrawal of the CF3 group and the resonance/inductive stabilization provided by the sulfinyl group. This makes the α-carbon a potent nucleophilic center.

Sulfenium Cation (Thial): In Pummerer-type reactions, the key intermediate is the electrophilic sulfenium cation (R-S+=C<). wikipedia.org For this compound, this would be CF3-S+=CH-COOCH3. The powerful inductive effect of the CF3 group would destabilize this cation, potentially making its formation more difficult compared to alkyl- or aryl-substituted analogs. However, once formed, it would be a highly reactive electrophile.

Radical Species: The trifluoromethyl sulfinyl group can also participate in radical reactions. Studies have shown that trifluoromethyl sulfinyl radicals (CF3SO•) can be generated and isomerize to the oxathiyl radical (CF3OS•). nih.govresearchgate.net These radical intermediates could be involved in reactions initiated by light or radical initiators, opening pathways distinct from the ionic mechanisms discussed above.

Tetrahedral Intermediates: In nucleophilic acyl substitution at the ester carbonyl, a classic tetrahedral intermediate would be formed. youtube.com The stability of this intermediate dictates the reaction's feasibility.

Transition States: The energy of the transition state determines the rate of a reaction. For instance, in a hypothetical SN2 reaction at the sulfur atom, the transition state would involve the incoming nucleophile and the outgoing methoxy (B1213986) group transiently bound to the sulfur center. The geometry and energy of this transition state would be influenced by the steric bulk and electronic properties of the CF3 and acetate groups. DFT calculations on the reaction of methyl trifluoroacetate (B77799) (a related compound) have been used to locate transition states for methyl group transfer, demonstrating the utility of computational chemistry in elucidating these fleeting structures. nih.gov In a "non-oxidative" Pummerer reaction, a cyclic four-membered σ-sulfurane was identified as a transient intermediate, highlighting the complex structures that can be involved in the transition from reactants to products. nih.gov

Influence of the Trifluoromethyl Group on Reactivity

The trifluoromethyl group is one of the most powerful substituents in organic chemistry, and its presence on the sulfinyl sulfur atom profoundly impacts the molecule's behavior through both electronic and steric effects.

Electron-Withdrawing Effects

The primary influence of the trifluoromethyl group is its exceptionally strong inductive electron-withdrawing effect (-I effect), stemming from the high electronegativity of the three fluorine atoms. mdpi.com This effect has several critical consequences for the reactivity of this compound:

Increased Acidity of α-Protons: The CF3 group, in synergy with the adjacent sulfinyl and ester groups, makes the α-protons significantly more acidic than in non-fluorinated analogs. This facilitates the formation of the α-sulfinyl carbanion, making the compound a suitable precursor for carbon-carbon bond formation via alkylation or aldol-type reactions.

Enhanced Electrophilicity of Sulfur: The electron density at the sulfur atom is substantially reduced, making it a harder electrophilic center and more susceptible to attack by nucleophiles. This could accelerate reactions involving nucleophilic substitution at the sulfur atom.

Modulation of Sulfoxide Reactivity: In reactions like the Pummerer rearrangement, the electron-withdrawing CF3 group would destabilize the resulting sulfenium cation intermediate. This could increase the activation energy for this pathway, potentially requiring harsher conditions or favoring alternative reaction channels compared to alkyl or aryl sulfoxides.

Impact on Radical Stability: The CF3 group influences the spin density distribution in radical intermediates. In the trifluoromethyl sulfinyl radical (CF3SO•), the spin density is shared between the sulfur and oxygen atoms, which affects its subsequent reactivity and potential for isomerization. nih.govresearchgate.net

Property Comparison of SubstituentsCH₃ GroupC₆H₅ (Phenyl) GroupCF₃ Group
Electronic Effect Electron-donating (+I)Inductive withdrawing (-I), Resonance donating/withdrawing (±R)Strongly electron-withdrawing (-I)
Hansch Lipophilicity Parameter (π) +0.56+1.96+0.88 mdpi.com
Impact on α-Proton Acidity DecreasesIncreasesStrongly Increases
Impact on Sulfur Electrophilicity DecreasesIncreasesStrongly Increases

This table provides a qualitative comparison of the electronic and physical properties of a methyl, phenyl, and trifluoromethyl group and their expected impact on an adjacent sulfinyl center.

Steric Hindrance Considerations

While electronic effects are often dominant, steric factors cannot be ignored. The trifluoromethyl group is considerably larger than a hydrogen atom and bulkier than a methyl group.

Shielding of the Reaction Center: The steric bulk of the CF3 group may hinder the approach of nucleophiles to the sulfur atom or the α-carbon. This could lead to lower reaction rates, especially with large or bulky reagents.

Conformational Preferences: The size of the CF3 group can influence the molecule's preferred conformation, which in turn can affect the stereochemical outcome of reactions, particularly in asymmetric synthesis. In studies of metal complexes, the steric bulk of CF3 ligands was noted as a significant factor influencing reactivity patterns, sometimes overriding electronic trends.

Comparative Mechanistic Studies with Analogous α-Sulfinyl Esters

To fully appreciate the unique role of the trifluoromethyl group, it is instructive to compare the predicted reactivity of this compound with that of its well-studied non-fluorinated analogs, such as methyl 2-(methylsulfinyl)acetate and methyl 2-(phenylsulfinyl)acetate.

Pummerer Rearrangement: While phenylsulfinylacetic acid was the subject of the original Pummerer reaction study, the reaction is general for many α-acyl sulfoxides. organicreactions.org An alkyl or aryl sulfoxide readily forms a sulfenium cation intermediate. For this compound, the strong destabilization of this cation by the CF3 group suggests that Pummerer-type reactions would be significantly more sluggish or require more potent activators (e.g., triflic anhydride) compared to its methylsulfinyl analog. wikipedia.org

Carbanion Chemistry: The formation and alkylation of α-sulfinyl carbanions is a cornerstone of their synthetic utility. The pKa of the α-protons in dimethyl sulfoxide is ~35, while for methyl (phenylsulfinyl)acetate it is ~13. The pKa for this compound is expected to be even lower due to the intense inductive effect of the CF3 group. This means it can be deprotonated by a much wider range of weaker bases. However, the resulting highly stabilized carbanion would also be less nucleophilic, potentially slowing its subsequent reactions with electrophiles.

Nucleophilic Substitution at Sulfur: Nucleophilic substitution at the sulfinyl sulfur is a known reaction pathway for sulfinate esters. dtic.mildtic.mil Studies on trifluoromethanesulfonate (B1224126) (triflate) esters, which are sulfonyl analogs, show that their chemistry is broadly similar to methanesulfonate (B1217627) esters, though differences in reactivity are noted. dtic.mil For sulfinyl esters, the increased electrophilicity of the sulfur atom in the CF3-substituted compound should make it more susceptible to attack than the methylsulfinyl analog. However, this may be tempered by the potentially poorer leaving group ability of the resulting ⁻CH(CF₃)COOCH₃ anion compared to a simple enolate.

Reaction TypeMethyl 2-(methylsulfinyl)acetateMethyl 2-(trifluoromethanesulfinyl)acetate (Predicted)Key Influence of CF₃ Group
α-Deprotonation Requires strong base (e.g., LDA)Can occur with weaker basesIncreased acidity of α-proton
Pummerer Rearrangement Proceeds under standard conditions (e.g., Ac₂O)Likely requires stronger activation (e.g., (CF₃CO)₂O)Destabilization of sulfenium cation intermediate
Nucleophilicity of α-Carbanion Highly reactive nucleophileMore stable, less reactive nucleophileIncreased carbanion stability
Electrophilicity of Sulfur Moderately electrophilicHighly electrophilicStrong inductive withdrawal

This table presents a comparative summary of the expected reactivity of this compound versus its non-fluorinated methyl analog, highlighting the distinct effects of the trifluoromethyl group.

Stereochemical Aspects of Methyl 2 Trifluoromethanesulfinylacetate

Chirality at the Sulfur Atom (Sulfinyl Stereocenter)

The sulfur atom in methyl 2-trifluoromethanesulfinylacetate is a stereocenter, rendering the molecule chiral. The development of methods to control the absolute configuration at this sulfur atom is paramount for its application in asymmetric synthesis.

Enantioselective Synthesis Methodologies

The enantioselective synthesis of chiral sulfoxides, including analogs of this compound, has been a significant area of research. wiley-vch.denih.gov Two primary strategies have emerged as highly effective: the Andersen synthesis involving diastereomerically pure sulfinates and the asymmetric oxidation of prochiral sulfides. wiley-vch.de

The Andersen method, a cornerstone in the synthesis of chiral sulfoxides, relies on the reaction of a diastereomerically pure sulfinate ester with an organometallic reagent. wiley-vch.deacs.org For compounds analogous to this compound, this would involve a trifluoromethanesulfinate ester derived from a chiral alcohol, such as (-)-menthol. The separation of the resulting diastereomers, followed by reaction with a suitable nucleophile, would afford the enantiomerically enriched sulfoxide (B87167). acs.orgnih.gov

A notable advancement in the synthesis of chiral sulfinate esters is the use of chiral auxiliaries like trans-2-phenylcyclohexanol. lookchem.com Reaction of this auxiliary with thionyl chloride produces a mixture of diastereomeric chlorosulfite esters. Treatment with a dialkylzinc reagent leads to a high degree of stereochemical induction, yielding a single major diastereomer of the sulfinate ester. lookchem.com This approach has been successfully applied to the synthesis of both enantiomers of sulforaphane, a structurally related sulfoxide. lookchem.com

The asymmetric oxidation of the corresponding prochiral sulfide (B99878) represents a more direct route. wiley-vch.de Various catalytic systems, often employing transition metals and chiral ligands, have been developed for this purpose. wiley-vch.denih.gov While powerful, the enantioselectivity of these systems can be highly dependent on the substrate's structure. wiley-vch.de

Catalytic enantioselective synthesis of sulfinate esters has also been achieved through the dynamic kinetic resolution of racemic sulfinyl chlorides using chiral amine catalysts. nih.govresearchgate.net This method allows for the efficient synthesis of enantioenriched tert-butanesulfinate esters, which are valuable precursors to other chiral sulfinyl compounds. nih.gov More recently, asymmetric condensation of prochiral sulfinates and alcohols using organocatalysts has been reported as a versatile method for accessing enantioenriched sulfinate esters. nih.govresearchgate.net

Diastereoselective Control in Reactions

Once a chiral sulfinyl group is established, it can exert powerful stereocontrol in subsequent reactions. The diastereoselective addition of the carbanion derived from a chiral methyl sulfoxide to an electrophile is a well-established synthetic strategy. acs.org For this compound, the α-carbanion would be stabilized by both the sulfinyl and the ester groups, making it a valuable nucleophile in asymmetric carbon-carbon bond formation.

The addition of the anion of (R)-(+)-methyl p-tolyl sulfoxide to imines, for instance, proceeds with high diastereoselectivity, providing a route to chiral β-amino sulfoxides. acs.org These intermediates can then be transformed into other valuable chiral compounds, such as alkaloids like (R)-(+)-tetrahydropalmatine. acs.org The stereochemical outcome of these reactions is dictated by the configuration of the sulfinyl group, which directs the approach of the electrophile.

Retention and Inversion of Configuration in Transformations

The stereochemical integrity of the sulfinyl center during chemical transformations is a critical consideration. Reactions can proceed with either retention or inversion of configuration, and understanding these outcomes is essential for predictable stereochemical synthesis.

Stereospecificity in Addition Reactions

Addition reactions to the carbon α to the sulfinyl group can proceed with a high degree of stereospecificity. The stereochemistry of the starting sulfoxide often dictates the stereochemistry of the newly formed stereocenter in the product. This has been demonstrated in the conjugate addition of nucleophiles to α,β-unsaturated sulfoxides, where the chiral sulfinyl group effectively controls the facial selectivity of the attack. tandfonline.com

Stereochemical Outcomes in Elimination Processes

Elimination reactions involving sulfoxides, such as the thermal elimination to form alkenes (the Pummerer rearrangement is a related transformation), are known to proceed with specific stereochemical requirements. nih.gov The stereochemistry of the starting material directly influences the geometry of the resulting double bond. nih.gov For an E2-type elimination, a specific spatial relationship between the proton being removed and the leaving group is required, which in turn is influenced by the stereochemistry at the sulfur center. nih.gov

Resolution Techniques for Chiral this compound

For cases where enantioselective synthesis is not feasible or provides insufficient enantiomeric purity, the resolution of a racemic mixture is a viable alternative.

Kinetic resolution has proven to be a powerful tool for obtaining enantiomerically pure sulfoxides. rsc.orgnih.gov This can be achieved through enzymatic or chemical methods. nih.govrsc.orgnih.gov For example, certain enzymes, such as methionine sulfoxide reductase B (MsrB) homologues, have been shown to selectively reduce one enantiomer of a racemic sulfoxide, leaving the other enantiomer in high enantiomeric excess. rsc.orgnih.gov This method has been successfully applied to a range of aromatic, heteroaromatic, and alkyl sulfoxides. rsc.orgnih.gov

Chemical kinetic resolution can be achieved using chiral reagents or catalysts that react at different rates with the two enantiomers of the sulfoxide. Chiral iridium(III) complexes have been used as enantioselective receptors for the resolution of sulfoxides under thermodynamic control, where the complex preferentially binds to one enantiomer. acs.org

The following table provides a summary of representative methods for the synthesis of chiral sulfinyl compounds that could be analogous to the synthesis of chiral this compound.

MethodReagents/CatalystProduct TypeKey Feature
Andersen SynthesisDiastereomerically pure sulfinate, Grignard reagentChiral SulfoxideHigh enantiomeric purity
Asymmetric OxidationProchiral sulfide, Chiral oxidant (e.g., Sharpless reagent)Chiral SulfoxideDirect conversion
Diastereoselective AdditionChiral methyl sulfoxide anion, Electrophile (e.g., imine)β-Functionalized SulfoxideHigh diastereoselectivity
Enzymatic Kinetic ResolutionRacemic sulfoxide, Enzyme (e.g., MsrB)Enantioenriched SulfoxideHigh enantiomeric excess
Chemical Kinetic ResolutionRacemic sulfoxide, Chiral metal complexEnantioenriched SulfoxideThermodynamic control

Enzymatic Resolution Methods for α-Sulfinyl Esters

Enzymatic resolution is a powerful technique for the separation of enantiomers, leveraging the high stereoselectivity of enzymes. For α-sulfinyl esters like this compound, lipases are the most commonly employed enzymes due to their broad substrate tolerance and excellent enantioselectivity in catalyzing the hydrolysis or transesterification of esters. nih.govchemrxiv.org The kinetic resolution process involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.

Lipase-catalyzed kinetic resolution can be applied to racemic α-sulfinyl esters through two primary strategies:

Enantioselective Hydrolysis: In an aqueous-organic biphasic system, a lipase (B570770) can selectively hydrolyze one enantiomer of the racemic ester to its corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted.

Enantioselective Transesterification (or Acetylation): In an organic solvent, a lipase can catalyze the acylation of the α-hydroxy group (if present after a reduction step) or the ester group itself with an acyl donor, such as vinyl acetate (B1210297), selectively on one enantiomer.

While specific studies on the enzymatic resolution of this compound are not prevalent in the literature, research on analogous compounds provides a strong basis for its feasibility. For instance, the kinetic resolution of racemic naproxen (B1676952) methyl ester has been successfully achieved using Candida rugosa lipase, demonstrating the utility of lipases for resolving α-substituted esters. mdpi.com Similarly, various lipases have been screened for the O-acetylation of N-benzoyl-α-methylserine ethyl ester, with Novozym® 435 (immobilized Candida antarctica lipase B) showing high enantioselectivity. researchgate.net

The choice of enzyme, solvent, and reaction conditions is critical for achieving high enantiomeric excess (ee) and conversion. The table below summarizes the enzymatic resolution of related ester compounds, illustrating the potential of this method.

SubstrateEnzymeReaction TypeKey FindingsReference
Naproxen methyl esterCandida rugosa lipase (CLEAs)Kinetic Resolution (Hydrolysis)Optimal conditions: pH 7.5, 37°C. Demonstrated effective resolution. mdpi.com
(±)-N-benzoyl-α-methylserine ethyl esterNovozym® 435Kinetic Resolution (Acetylation)Highest enantioselectivity (E=35) found with isopropenyl acetate as acetyl donor. researchgate.net
Racemic 3-hydroxy-4-tosyloxybutanenitrilePseudomonas cepacia lipase (PS)Kinetic ResolutionYielded (S)-alcohol and (R)-acetate with >99% ee. nih.gov
Racemic Ketoprofen vinyl esterAspergillus terreus lipaseKinetic Resolution (Hydrolysis)High enantioselectivity (E=129), yielding (R)-Ketoprofen with 96% ee. nih.gov

These examples underscore the potential for developing a successful enzymatic resolution protocol for this compound, likely involving screening various lipases and optimizing reaction parameters to achieve high stereoselectivity.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. oup.com This strategy is highly effective for establishing the stereocenters at both the α-carbon and the sulfur atom in α-sulfinyl esters. The synthesis typically involves the attachment of a chiral auxiliary to an achiral precursor, followed by a diastereoselective reaction, and finally, the removal of the auxiliary to yield the enantiomerically enriched product. acs.org

For the synthesis of chiral α-sulfinyl esters, two main approaches can be considered:

Diastereoselective Sulfinylation: An enolate derived from an ester bearing a chiral auxiliary can be reacted with a sulfinylating agent. The steric hindrance and electronic properties of the auxiliary guide the approach of the electrophile to one face of the enolate, leading to a high diastereomeric excess (de).

Reaction with a Chiral Sulfinate: An achiral enolate can react with an enantiopure sulfinate ester, such as an Andersen-type menthyl sulfinate. acs.org This reaction proceeds via nucleophilic substitution at the sulfur atom, typically with inversion of configuration, to form one diastereomer of the α-sulfinyl ester preferentially.

Several types of chiral auxiliaries have proven effective in asymmetric synthesis and could be applied to this compound:

Evans Oxazolidinones: These are among the most reliable chiral auxiliaries for controlling the stereochemistry of α-carbon functionalization. oup.com

Camphorsultam (Oppolzer's Sultam): This auxiliary provides excellent stereocontrol in a variety of asymmetric transformations. oup.com

Fluorinated Auxiliaries: Chiral 2-trifluoromethyl-4-phenyloxazolidine (FOX) has been developed for highly diastereoselective alkylation and fluorination of amide enolates, demonstrating the utility of fluorinated auxiliaries. cyu.frresearchgate.net

Sulfur-Based Auxiliaries: Chiral sulfinamides and other sulfur-containing auxiliaries are used to synthesize other chiral sulfur compounds with high stereoselectivity. nih.govnih.gov

While a specific protocol for this compound is not detailed in existing literature, the synthesis of related α-SCF₃-β-ketoesters has been achieved using a chiral diamine auxiliary, which demonstrates the principle effectively. acs.org

Chiral Auxiliary TypeGeneral ApplicationPotential for Target CompoundReference
Evans OxazolidinonesAsymmetric alkylation, aldol (B89426) reactions.High potential for controlling α-carbon stereochemistry. oup.com
Oppolzer's CamphorsultamAsymmetric alkylation, cycloadditions.High potential for controlling α-carbon stereochemistry. oup.com
Andersen's Menthyl SulfinatesAsymmetric synthesis of sulfoxides.Direct route to establishing the sulfur stereocenter. acs.orgacs.org
Fluorinated Oxazolidines (FOX)Asymmetric alkylation of amide enolates.Proven effectiveness for fluorinated compounds. cyu.fr

The choice of auxiliary and reaction conditions would be crucial in selectively forming the desired stereoisomer of this compound.

Configurational Stability and Epimerization Studies

The configurational stability of both the sulfur and α-carbon stereocenters is a critical aspect of the stereochemistry of this compound.

Sulfur Stereocenter: Chiral sulfoxides are generally configurationally stable at the sulfur atom. The energy barrier for pyramidal inversion is high, typically requiring temperatures above 200°C for racemization to occur. oup.comacs.org The presence of the electron-withdrawing trifluoromethyl group is expected to further influence this stability. While it might affect the electron density at the sulfur atom, significant thermal racemization under standard conditions is unlikely. However, racemization can be induced under milder conditions using photocatalysts or transition metal catalysts, which proceed through radical cation intermediates. oup.comacs.orgoup.comresearchgate.net For example, allylic trifluoromethyl sulfoxides have been shown to undergo enantiomerization at room temperature via a acs.orgresearchgate.net-sigmatropic rearrangement. nih.gov For non-allylic systems like the title compound, such a pathway is not available, suggesting high stability of the sulfur stereocenter.

α-Carbon Stereocenter: The stability of the α-carbon stereocenter is dependent on the acidity of the α-proton and the conditions to which the compound is exposed. The presence of both the ester and the trifluoromethanesulfinyl group, which are electron-withdrawing, increases the acidity of the α-proton, making it susceptible to epimerization under basic conditions. Studies on α-sulfonyl carbanions have shown that fluorine substitution significantly increases the rotational barrier around the Cα-S bond, which contributes to higher configurational stability of the carbanion intermediate once formed. acs.org However, exposure to bases, even weak ones, could lead to enolization and subsequent racemization at the α-carbon. Therefore, handling and purification of stereoisomerically enriched this compound would require careful control of pH to avoid epimerization.

StereocenterStabilityConditions for Epimerization/RacemizationRelevant FindingsReference
Sulfur (S=O) HighHigh temperatures (>200°C); Photocatalysis; Transition metal catalysis.Allylic trifluoromethyl sulfoxides racemize at room temperature via rearrangement. acs.orgnih.gov
α-Carbon Moderate to LowBasic conditions (enolate formation).The α-proton is acidic due to adjacent electron-withdrawing groups. acs.org

Analytical Methods for Stereochemical Assignment (e.g., Chiral HPLC, NMR Spectroscopy)

Accurate determination of the stereochemical composition (diastereomeric and enantiomeric purity) of this compound requires sophisticated analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common and reliable method for separating and quantifying stereoisomers. nih.gov The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer or diastereomer. For sulfoxides and related chiral compounds, polysaccharide-based CSPs are particularly effective.

Commonly used CSPs for separating chiral sulfur compounds include:

Chiralpak® series (e.g., IA, IB, IC, AD-H, AS-H): These are based on amylose (B160209) or cellulose (B213188) derivatives coated or immobilized on a silica (B1680970) support. nih.govmdpi.com

Chiralcel® series (e.g., OD, OJ): Also based on cellulose or amylose derivatives. mdpi.com

Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Ristocetin A): These have shown broad selectivity for chiral sulfoxides. nih.gov

The development of an HPLC method would involve screening various CSPs and mobile phases (normal phase, reversed-phase, or polar organic mode) to achieve baseline separation of all four potential stereoisomers. shimadzu.com Dynamic HPLC has also been used to study the enantiomerization of allylic trifluoromethyl sulfoxides, demonstrating its utility for compounds with limited configurational stability. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the diastereomeric ratio and can also be used to determine enantiomeric excess through the use of chiral derivatizing agents or chiral solvating agents.

Diastereomeric Ratio: Since diastereomers have different physical properties, they are distinguishable in a standard ¹H or ¹⁹F NMR spectrum. The integration of well-resolved signals corresponding to each diastereomer allows for the direct determination of the diastereomeric ratio. The ¹⁹F NMR would be particularly useful here due to the trifluoromethyl group.

Enantiomeric Excess: To determine the ee of a sample, a chiral environment must be introduced to make the enantiomers diastereotopic. This can be achieved by:

Chiral Derivatizing Agents (CDAs): Reacting the compound (or a derivative) with an enantiopure CDA (e.g., Mosher's acid, 2-formylphenylboronic acid with a chiral amine) creates a mixture of diastereomers that can be distinguished by NMR. nih.gov

Chiral Solvating Agents (CSAs): Adding an enantiopure CSA to the NMR sample can induce small chemical shift differences between the enantiomers due to the formation of transient diastereomeric complexes.

Self-Induced Diastereomeric Anisochrony (SIDA): In some cases, enantiomers can self-associate in solution to form diastereomeric aggregates, leading to the splitting of NMR signals in non-racemic samples without any external chiral additive. nih.gov

Analytical MethodApplicationKey ConsiderationsReference
Chiral HPLC Separation and quantification of all stereoisomers (enantiomers and diastereomers).Selection of appropriate Chiral Stationary Phase (CSP) and mobile phase is crucial. Polysaccharide-based CSPs are often successful. nih.govmdpi.com
NMR Spectroscopy Determination of diastereomeric ratio. Determination of enantiomeric excess (with chiral additives).¹H and ¹⁹F NMR are applicable. Use of chiral derivatizing or solvating agents is necessary for ee determination. nih.govnih.gov

Applications of Methyl 2 Trifluoromethanesulfinylacetate As a Synthetic Intermediate and Reagent

Utility in the Synthesis of Trifluoromethylated Organic Molecules

The introduction of a trifluoromethyl (CF3) group into organic molecules can significantly alter their physical, chemical, and biological properties. Methyl 2-trifluoromethanesulfinylacetate serves as a key precursor for creating these valuable trifluoromethylated compounds.

Building Block for Fluoroorganic Compounds

The primary application of this compound lies in its use as a building block for more complex fluoroorganic molecules. The trifluoromethanesulfinyl group (-S(O)CF3) can be strategically manipulated or replaced to introduce the trifluoromethyl group into a target molecule. While direct research on this compound is limited, the broader class of trifluoromethanesulfinyl compounds is recognized for its utility. For instance, related reagents are employed in reactions that generate trifluoromethyl radicals (CF3•), which can then add to various organic substrates.

Precursor to Biologically Active Molecules (Structural Insights)

The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. While specific examples detailing the conversion of this compound into well-known biologically active molecules are not extensively documented in publicly available literature, the strategic importance of trifluoromethylated building blocks is well-established. For example, the synthesis of molecules like 4-trifluoromethylindole-3-acetic acid, a fluorinated auxin, highlights the importance of precursors that can deliver the CF3 moiety. nih.gov The development of potent and selective inhibitors often involves the incorporation of trifluoromethyl groups to modulate the electronic properties and conformational preferences of the molecule, thereby influencing its interaction with biological targets.

Role in Chiral Synthesis and Asymmetric Transformations

The presence of a stereogenic sulfur center in this compound suggests its potential application in asymmetric synthesis, where the goal is to create specific stereoisomers of a chiral molecule.

As a Chiral Auxiliary in Carbon-Carbon Bond Forming Reactions

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. Although the direct use of this compound as a chiral auxiliary in carbon-carbon bond forming reactions is not a widely reported application, the principle is well-established with other sulfur-containing chiral compounds. In such reactions, the chiral auxiliary directs the approach of a reactant to one side of the molecule, leading to the preferential formation of one enantiomer or diastereomer. After the desired stereocenter is created, the auxiliary is cleaved from the molecule.

Enantioselective Approaches to Complex Molecular Structures

Enantioselective synthesis aims to produce a single enantiomer of a chiral product. Reagents containing a trifluoromethanesulfinyl group can potentially participate in enantioselective transformations. For instance, the development of asymmetric methods for the synthesis of chiral sulfur-containing compounds is an active area of research. rsc.org While specific protocols involving this compound are not prominent, the broader context of asymmetric synthesis often involves the use of chiral reagents to induce stereoselectivity in the formation of complex molecular architectures.

Reagent in Functionalization Reactions

No Information Found for this compound

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Participation in Cascade and Multicomponent Reactions

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It is possible that this compound is not yet synthesized, is not stable under typical conditions, or is described in proprietary literature not accessible through public search engines. Broader searches on related structures, such as α-trifluoromethylsulfinyl esters and other fluorinated sulfoxides, were conducted in an attempt to find analogous reactivity that could potentially be attributed to the target molecule. However, these searches also failed to provide any direct or closely related information that would allow for the creation of the requested content without speculation.

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Advanced Research and Theoretical Analysis of this compound

In the landscape of modern chemistry, the exploration of organofluorine compounds continues to reveal novel reactivity and potential applications. This compound stands as a compound of significant interest for theoretical and advanced research perspectives. Its unique structural combination of a trifluoromethanesulfinyl group and a methyl acetate (B1210297) moiety presents a compelling subject for computational and spectroscopic investigation. This article delves into the advanced theoretical studies and spectroscopic characterization techniques used to elucidate the electronic structure, reactivity, and reaction dynamics of this complex molecule.

Q & A

Basic: How can researchers optimize synthetic routes for methyl 2-trifluoromethanesulfinylacetate to improve yield and purity?

Methodological Answer:
To optimize synthesis, employ factorial design experiments to evaluate variables such as reaction temperature, solvent polarity, and catalyst loading. For example:

  • Variable Screening : Use a 2<sup>k</sup> factorial design to identify critical parameters (e.g., trifluoromethanesulfinyl group activation efficiency) .
  • In Situ Monitoring : Track reaction progress via <sup>19</sup>F NMR to detect intermediates and adjust reagent stoichiometry dynamically.
  • Purification : Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in anhydrous dichloromethane.
    Reference : Similar sulfonate ester optimization strategies in (synthesis of 2-methylthio-4-trifluoromethylbenzoic acid derivatives) .

Basic: What analytical techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:
Combine multinuclear NMR spectroscopy and high-resolution mass spectrometry (HRMS) :

  • <sup>19</sup>F NMR : Confirm the presence and electronic environment of the trifluoromethanesulfinyl group (δ ~110–120 ppm).
  • HSQC (Heteronuclear Single Quantum Coherence) : Resolve coupling between fluorine and adjacent protons.
  • HRMS (ESI+) : Validate molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>) with mass accuracy <2 ppm.
    Reference : Structural elucidation protocols for trifluoromethylated esters in (methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact (OSHA 29 CFR 1910.133) .
  • Ventilation : Use fume hoods with ≥100 fpm face velocity during weighing and reactions to mitigate inhalation risks.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols.
    Reference : Safety guidelines for methyl trifluoromethanesulfonate analogs in and .

Advanced: How can researchers resolve contradictions in reported catalytic activity data for trifluoromethanesulfinyl-based intermediates?

Methodological Answer:

  • Control Experiments : Replicate studies under identical conditions (solvent, temperature, humidity) to isolate variables.
  • Isotopic Labeling : Use <sup>13</sup>C or <sup>18</sup>O isotopic tracers to track unexpected side reactions (e.g., hydrolysis or oxidation).
  • Statistical Analysis : Apply ANOVA to assess reproducibility across datasets, identifying outliers or systematic errors.
    Reference : Factorial design principles for variable isolation in .

Advanced: What methodologies are recommended for studying this compound’s stability under varying pH and thermal conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (heating rate: 10°C/min under N2).
  • pH Stability Assays : Incubate the compound in buffered solutions (pH 2–12) and quantify degradation via HPLC-UV at 254 nm.
  • Kinetic Modeling : Use Arrhenius plots to predict shelf life at 4°C and 25°C.
    Reference : Stability studies for hydrochloride salt derivatives in .

Advanced: How can computational chemistry aid in predicting this compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Optimize transition-state geometries (e.g., B3LYP/6-311+G(d,p)) to evaluate activation barriers for sulfinyl group substitution.
  • Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS models.
  • Electrostatic Potential Maps : Identify electrophilic hotspots (e.g., sulfur centers) for targeted functionalization.
    Reference : Computational approaches for trifluoromethylated compounds in .

Advanced: What experimental strategies validate the proposed mechanism of this compound in cross-coupling reactions?

Methodological Answer:

  • Isolation of Intermediates : Use low-temperature (-78°C) trapping with quenching agents (e.g., MeOH) to stabilize reactive species.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to infer rate-determining steps.
  • Operando Spectroscopy : Monitor reactions in real time via FTIR or Raman to detect transient intermediates.
    Reference : Mechanistic analysis frameworks in (factorial design for variable isolation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.